REACTION_SMILES
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[CH2:22]([Al+:23][CH2:24][CH:25]([CH3:26])[CH3:27])[CH:28]([CH3:29])[CH3:30].[ClH:31].[F:1][C:2]([c:3]1[cH:4][cH:5][c:6](-[c:9]2[n:10][o:11][cH:12][c:13]2[C:14](=[O:15])[O:16][CH2:17][CH3:18])[cH:7][cH:8]1)([F:19])[F:20].[H-:21].[O:32]1[CH2:33][CH2:34][CH2:35][CH2:36]1>>[F:1][C:2]([c:3]1[cH:4][cH:5][c:6](-[c:9]2[n:10][o:11][cH:12][c:13]2[CH2:14][OH:15])[cH:7][cH:8]1)([F:19])[F:20]
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Name
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CC(C)C[Al+]CC(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[Al+]CC(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
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CCOC(=O)c1conc1-c1ccc(C(F)(F)F)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1conc1-c1ccc(C(F)(F)F)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Type
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product
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Smiles
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OCc1conc1-c1ccc(C(F)(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |